molecular formula C12H14F2N2O2S B2831613 N-(4-(difluoromethoxy)phenyl)morpholine-4-carbothioamide CAS No. 398996-17-3

N-(4-(difluoromethoxy)phenyl)morpholine-4-carbothioamide

Cat. No. B2831613
M. Wt: 288.31
InChI Key: DDVRDLPDNVWFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(difluoromethoxy)phenyl)morpholine-4-carbothioamide is a chemical compound known for its potential applications in scientific research. It is a morpholine derivative with a thiocarbonyl group attached to the nitrogen atom.

Scientific Research Applications

  • Antimicrobial and Hypoglycemic Activities : Adamantane-isothiourea hybrid derivatives, including compounds related to N-(4-(difluoromethoxy)phenyl)morpholine-4-carbothioamide, have shown potent broad-spectrum antibacterial activity and significant hypoglycemic activity in diabetic rats (Al-Wahaibi et al., 2017).

  • Antibacterial and Antioxidant Agents : Novel thiosemicarbazones, related to the compound , exhibited excellent inhibition potency against Gram-positive pathogens and possessed antioxidant activity (Karaküçük-Iyidoğan et al., 2014).

  • Crystal Structure Analysis : The crystal structure of a similar compound, salicyl­aldehyde N(4)-morpholino­thio­semi­carbazone, was redetermined to explore its conformation, hydrogen-bonding patterns, and supramolecular interactions (Buu et al., 2019).

  • DNA Binding and Antimicrobial Activities : N-phenylmorpholine derivatives linked with thiazole or formazan moieties, structurally related to N-(4-(difluoromethoxy)phenyl)morpholine-4-carbothioamide, were synthesized and showed intercalation binding mode with SS-DNA. These compounds also exhibited antimicrobial and anti-cancer activities (Farghaly et al., 2020).

  • Antimicrobial Activities of Quinoline Derivatives : Novel 2-(4-morpholino quinolin-7-yl)-N-substituted phenyl hydrazinyl carbothioamide derivatives showed promising biological profiles against various strains of microorganisms (Patel et al., 2018).

  • Antibacterial, Antifungal, and Antioxidant Potency : N-acyl-morpholine-4-carbothioamides were synthesized and showed high activity against bacterial and fungal strains, along with excellent antioxidant potential (Aziz et al., 2020).

properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2S/c13-11(14)18-10-3-1-9(2-4-10)15-12(19)16-5-7-17-8-6-16/h1-4,11H,5-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVRDLPDNVWFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide

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